426P9Hsr8I

Description

The compound "426P9Hsr8I" corresponds to 7-bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9), a brominated heterocyclic carboxylic acid with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol . Key properties include:

- CYP1A2 inhibition, indicating possible drug-drug interaction risks.

- Synthetic routes: Produced via refluxing with thionyl chloride (SOCl₂) in ethanol or methanol, followed by pH adjustment and silica gel chromatography .

Propriétés

Numéro CAS |

2249696-72-6 |

|---|---|

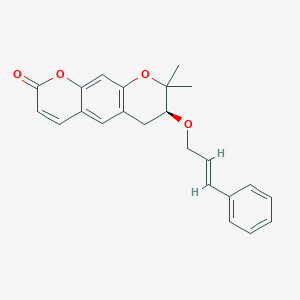

Formule moléculaire |

C23H22O4 |

Poids moléculaire |

362.4 g/mol |

Nom IUPAC |

(3S)-2,2-dimethyl-3-[(E)-3-phenylprop-2-enoxy]-3,4-dihydropyrano[3,2-g]chromen-8-one |

InChI |

InChI=1S/C23H22O4/c1-23(2)21(25-12-6-9-16-7-4-3-5-8-16)14-18-13-17-10-11-22(24)26-19(17)15-20(18)27-23/h3-11,13,15,21H,12,14H2,1-2H3/b9-6+/t21-/m0/s1 |

Clé InChI |

KTTIANPTCWGYCN-JLXBBBJOSA-N |

SMILES isomérique |

CC1([C@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC/C=C/C4=CC=CC=C4)C |

SMILES canonique |

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OCC=CC4=CC=CC=C4)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 426P9HSR8I involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps in the synthesis may include:

Formation of Aromatic Rings: The initial step often involves the formation of aromatic rings through cyclization reactions.

Functional Group Addition: Various functional groups, such as hydroxyl and methoxy groups, are added to the aromatic rings using reagents like methanol and sodium hydroxide.

Final Assembly: The final step involves the assembly of the intermediate compounds into the final structure of this compound, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Batch Processing: Large quantities of reagents are mixed in reactors, and the reaction conditions are carefully controlled to optimize yield.

Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to remove impurities and obtain the final product in high purity.

Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

426P9HSR8I undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

426P9HSR8I has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 426P9HSR8I involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

| Compound Name (CAS No.) | Molecular Formula | Molecular Weight | Key Properties | Similarity Score |

|---|---|---|---|---|

| This compound (7312-10-9) | C₉H₅BrO₂S | 257.10 | CYP1A2 inhibitor; High BBB permeability; GI absorption | 1.00 |

| 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid | C₁₀H₇BrO₂S | 271.13 | Enhanced lipophilicity due to methyl group; Similar CYP inhibition | 0.91 |

| Benzo[b]thiophene-2-carboxylic acid | C₉H₆O₂S | 178.20 | Lacks bromine; Reduced molecular weight; Lower toxicity | 0.89 |

| (3-Bromo-5-chlorophenyl)boronic acid (1046861-20-4) | C₆H₅BBrClO₂ | 235.27 | Boron-containing; Lower Log S (-2.99); No CYP inhibition | 0.71 |

Key Findings:

Structural Modifications: The methyl-substituted analog (6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid) shows increased lipophilicity (LogP: ~2.5 vs. Boron-containing analogs (e.g., CAS 1046861-20-4) exhibit distinct electronic properties due to boron’s empty p-orbital, enabling Suzuki-Miyaura cross-coupling reactions but lacking CYP inhibitory activity .

Biological Activity: Removal of bromine (as in benzo[b]thiophene-2-carboxylic acid) reduces molecular weight by ~30% and eliminates CYP1A2 inhibition, suggesting a safer profile for non-neurological applications . Boronated derivatives show lower solubility (0.24 mg/mL vs. 1.2 mg/mL for this compound), limiting their utility in aqueous formulations .

Synthetic Accessibility :

- This compound’s synthesis requires thionyl chloride , a corrosive reagent, whereas boronated analogs rely on palladium-catalyzed cross-couplings, which are costlier but more versatile .

Analytical Considerations

Substance identification methods, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) , are critical for differentiating this compound from analogs. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.